molecular formula C16H13ClN2O3S B5743090 3-({[(4-Chlorophenyl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid

3-({[(4-Chlorophenyl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid

Cat. No.: B5743090
M. Wt: 348.8 g/mol
InChI Key: CZLSGNYMFMUBFS-UHFFFAOYSA-N
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Description

3-({[(4-Chlorophenyl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid is a complex organic compound characterized by the presence of a chlorophenyl group, a carbamothioyl group, and a methylbenzoic acid moiety

Properties

IUPAC Name

3-[(4-chlorobenzoyl)carbamothioylamino]-2-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3S/c1-9-12(15(21)22)3-2-4-13(9)18-16(23)19-14(20)10-5-7-11(17)8-6-10/h2-8H,1H3,(H,21,22)(H2,18,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZLSGNYMFMUBFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=S)NC(=O)C2=CC=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[(4-Chlorophenyl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chlorophenyl Intermediate: The initial step involves the preparation of the 4-chlorophenyl intermediate through chlorination reactions.

    Carbamothioyl Group Introduction: The carbamothioyl group is introduced via a reaction with thiourea under controlled conditions.

    Coupling with Methylbenzoic Acid: The final step involves coupling the chlorophenylcarbamothioyl intermediate with 2-methylbenzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-({[(4-Chlorophenyl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-({[(4-Chlorophenyl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-({[(4-Chlorophenyl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-({[(4-Bromophenyl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid
  • 3-({[(4-Fluorophenyl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid
  • 3-({[(4-Methylphenyl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid

Uniqueness

3-({[(4-Chlorophenyl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid is unique due to the presence of the chlorophenyl group, which can impart distinct chemical and biological properties compared to its analogs with different substituents

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